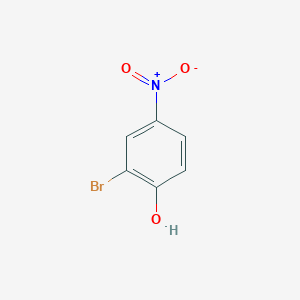

2-Bromo-4-nitrophenol

描述

Historical Context and Significance in Chemical Sciences

2-Bromo-4-nitrophenol, a halogenated nitrophenol derivative, has been a compound of interest in the chemical sciences for its versatile role as a chemical intermediate. cymitquimica.com Its significance lies primarily in its utility as a building block in organic synthesis for the production of a variety of other compounds, including dyes, pharmaceuticals, and agrochemicals. cymitquimica.com The presence of the bromine atom, the nitro group, and the phenolic hydroxyl group on the benzene (B151609) ring imparts a unique reactivity to the molecule, allowing for a range of chemical transformations. cymitquimica.com

Historically, the synthesis of this compound has been approached through various methods, including the bromination of 4-nitrophenol (B140041). One documented method involves the treatment of 4-nitrophenol with bromine in glacial acetic acid. Another synthetic pathway starts from the diazotization of 2-methoxy-5-nitroaniline (B165355), followed by a Sandmeyer reaction to yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide (B78521) and subsequently acidified to form this compound. The compound's ability to undergo reactions such as the reduction of the nitro group to an amino group, for instance, to form 4-amino-2-bromophenol, has made it a valuable precursor in the synthesis of more complex molecules.

Distinction of this compound among Halogenated Nitrophenols

This compound is distinguished from other halogenated nitrophenols by the specific arrangement of its functional groups, which significantly influences its chemical and physical properties. The positions of the bromine atom at the ortho position and the nitro group at the para position to the hydroxyl group are key to its distinct characteristics.

Compared to its positional isomer, 4-Bromo-2-nitrophenol (B183274), the relative positions of the bromo and nitro groups lead to different physicochemical properties. The strong electron-withdrawing nature of the nitro group at the para position in this compound enhances the acidity of the phenolic hydroxyl group. cymitquimica.com This is a distinguishing feature when compared to non-nitrated analogs like 2,4-dibromophenol.

Furthermore, the type of halogen atom also plays a crucial role in the properties of halogenated nitrophenols. For instance, fluorine substitution, as seen in 4-Bromo-2-fluoro-6-nitrophenol, introduces different electronegativity effects which can alter reactivity and solubility compared to this compound. The intramolecular hydrogen bonding in 2-nitrophenol (B165410) derivatives is a significant factor that differentiates their properties from 4-nitrophenol derivatives. glfc.org

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound continues to explore its applications as a versatile chemical intermediate and its environmental fate. One emerging area of investigation is its role in the synthesis of novel pharmaceutical compounds. Derivatives of this compound have shown potential antimicrobial and antifungal activities. For example, it has been used as a key intermediate in the synthesis of quinolone derivatives that have demonstrated significant antitubercular activity against resistant strains of Mycobacterium tuberculosis.

In environmental science, there is growing interest in the biodegradation of halogenated organic compounds. This compound is structurally similar to 4-nitrophenol, which allows for the application of predictive models for its degradation pathways. Studies on its biodegradation are crucial for understanding its environmental impact and for developing potential bioremediation strategies. For instance, the biodegradation of the related compound 2,6-dibromo-4-nitrophenol (B181593) by Cupriavidus sp. has been studied, shedding light on the potential microbial degradation pathways for such brominated nitrophenols. nih.gov Research has also identified this compound as a disinfection byproduct in swimming pool water, which prompts further investigation into its formation and removal. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₃ | cymitquimica.com |

| Molecular Weight | 218.00 g/mol | scbt.com |

| Appearance | Yellow to orange crystalline solid | cymitquimica.com |

| Melting Point | 111-115 °C | sigmaaldrich.com |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | cymitquimica.com |

| InChI Key | DCIPFSYBGTWYCR-UHFFFAOYSA-N | |

| CAS Number | 5847-59-6 | chemicalbook.com |

Spectroscopic Data for this compound

| Spectroscopic Technique | Available Data |

| ¹H NMR | 1H NMR (250 MHz, CDCl3) δ 8.45 (1H, d, J 2.7 Hz), 8.16 (1H, dd, J 9.0 Hz and 2.6 Hz), 7.13 (1H, d, J 9.1 Hz), and 6.18 (1H, s). |

| UV-Vis | λmax: 404 nm (in NaOH) chemicalbook.com |

| Infrared (IR) Spectroscopy | Spectra available in databases such as the NIST/EPA Gas-Phase Infrared Database. nist.gov |

| Mass Spectrometry (MS) | Mass spectra available in databases like the Wiley Registry of Mass Spectral Data. spectrabase.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIPFSYBGTWYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207164 | |

| Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5847-59-6 | |

| Record name | 2-Bromo-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-bromo-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5847-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK249GKL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 4 Nitrophenol

Conventional Synthetic Approaches

Conventional methods for synthesizing 2-bromo-4-nitrophenol are broadly categorized into multi-step syntheses starting from basic aromatic compounds and more direct approaches from substituted phenols.

Multi-step Synthesis from Benzene (B151609) Derivatives

A fundamental approach to this compound involves a sequence of reactions starting from benzene. This multi-step process requires careful control of reaction conditions to ensure the correct placement of functional groups on the aromatic ring.

The initial step often involves the conversion of benzene into a suitable phenol (B47542) precursor. One common industrial method is the chlorination of benzene using chlorine gas in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) to produce chlorobenzene (B131634). quora.com Subsequently, the chlorobenzene is hydrolyzed to phenol by treatment with sodium hydroxide (B78521) at high temperatures. quora.com Alternative routes from benzene to phenol also exist, providing flexibility in the initial stages of the synthesis.

Another pathway begins with the nitration of benzene to form nitrobenzene, which is then reduced to aniline (B41778) using reagents like tin and hydrochloric acid (Sn/HCl). quora.com The aniline can then be converted to a phenol, although this route is often more circuitous for the ultimate synthesis of this compound.

Once a phenolic compound is obtained, the next critical step is nitration. The nitration of phenol itself can lead to a mixture of ortho- and para-nitrophenol. sparkl.me To achieve the desired 4-nitro substitution, a mixture of concentrated nitric acid and sulfuric acid is typically employed. quora.com The hydroxyl group of the phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions. By controlling the reaction conditions, the formation of 4-nitrophenol (B140041) can be favored.

The nitration of substituted phenols is also a viable strategy. For instance, the nitration of 4-bromophenol (B116583) using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium bisulfate (KHSO₄) in acetonitrile (B52724) at reflux temperature has been shown to produce 2-nitro-4-bromophenol with high yield and regioselectivity. dergipark.org.tr Similarly, copper(II) nitrate trihydrate has been demonstrated as an effective nitrating agent for the regioselective mono-nitration of various phenols, achieving good yields. researchgate.net

The introduction of the bromine atom at the correct position is crucial for the synthesis of this compound. The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the aromatic ring. nih.gov In the case of 4-nitrophenol, the hydroxyl group is an ortho-, para-director, while the nitro group is a meta-director. Since the para position is already occupied by the nitro group, the hydroxyl group directs the incoming bromine to the ortho position (position 2).

One common method involves treating phenol with bromine in a solvent like chloroform (B151607) to introduce the bromine atom at the ortho position, followed by nitration. Alternatively, starting with 4-nitrophenol, direct bromination can be performed. The use of molecular bromine in glacial acetic acid is a traditional method. However, this can sometimes lead to the formation of di-substituted products like 2,6-dibromo-4-nitrophenol (B181593). orgsyn.orgresearchgate.net To enhance regioselectivity for mono-bromination, various reagents and conditions have been explored. For example, N-Bromosuccinimide (NBS) in the presence of a catalyst or specific solvent systems can offer improved control. nih.gov The use of a H₂O₂-HBr system has also been investigated for the bromination of 4-nitrophenol. researchgate.net

Recent advancements have focused on developing milder and more selective bromination methods. Visible-light photoredox catalysis has emerged as a promising technique for the bromination of phenols under mild conditions. beilstein-journals.org Another approach involves the use of KBr and ZnAl–BrO₃⁻–layered double hydroxides as brominating reagents, which has shown excellent regioselectivity for the mono-bromination of phenols. mdpi.com

A summary of different bromination approaches for phenolic compounds is presented in the table below.

| Brominating Agent/System | Substrate | Product(s) | Key Features |

| Bromine/Acetic Acid | 4-Nitrophenol | This compound, 2,6-Dibromo-4-nitrophenol | Traditional method, can lead to over-bromination. orgsyn.org |

| N-Bromosuccinimide (NBS) | Phenols | Mono- and di-brominated phenols | Offers better control and selectivity compared to molecular bromine. nih.gov |

| H₂O₂-HBr | 4-Nitrophenol | This compound, 2,6-Dibromo-4-nitrophenol | A "green" approach to bromination. researchgate.netbiosynth.com |

| Visible-light photoredox catalysis | Phenols | Mono-brominated phenols | Mild and efficient method with high chemoselectivity. beilstein-journals.org |

| KBr/ZnAl–BrO₃⁻–LDHs | Phenols | Mono-brominated phenols | Excellent regioselectivity and high atom economy. mdpi.com |

Nitration Strategies for Phenolic Compounds

Direct Bromination of 4-Nitrophenol

A more direct and often preferred route for the synthesis of this compound is the direct bromination of commercially available 4-nitrophenol. This approach eliminates the need for the initial synthesis of the nitrated phenol.

The direct bromination of 4-nitrophenol requires careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts, particularly the di-brominated species.

A typical laboratory procedure involves dissolving 4-nitrophenol in a suitable solvent, such as glacial acetic acid, and then adding bromine. The reaction is often stirred at room temperature for an extended period, for example, 24 hours under a nitrogen atmosphere, to ensure completion. The kinetics of the bromination of p-nitrophenol in acetic acid have been shown to be complex, with variable orders in both bromine and p-nitrophenol depending on the concentrations of the reactants. oup.com

The choice of solvent can significantly impact the reaction. While glacial acetic acid is commonly used, other solvents have been explored to improve selectivity. Temperature control is also critical. While many procedures are conducted at room temperature, some may involve gentle warming to facilitate the reaction, although this can also increase the likelihood of side reactions. orgsyn.org The use of an inert atmosphere, such as nitrogen, helps to prevent unwanted oxidative side reactions.

Recent research has focused on optimizing these conditions to improve yield and selectivity. For instance, studies on the bromination of phenols have investigated the role of pH and the choice of the brominating agent to enhance reaction kinetics and product formation. chemrxiv.org

The following table summarizes a set of optimized reaction conditions for the direct bromination of 4-nitrophenol.

| Parameter | Optimized Condition | Rationale |

| Solvent | Glacial Acetic Acid | Common solvent that facilitates the reaction. |

| Temperature | Room Temperature | Balances reaction rate with minimizing side reactions. |

| Atmosphere | Nitrogen | Prevents oxidation and unwanted side reactions. |

| Reaction Time | 24 hours | Allows for the reaction to proceed to completion. |

Yield Optimization and By-product Minimization

The efficient synthesis of this compound is critically dependent on strategies that maximize product yield while minimizing the formation of unwanted by-products, such as regioisomers. Research indicates that precise control over reaction parameters is paramount. Key optimization strategies include temperature regulation, stoichiometric adjustments, and the selection of appropriate solvents and catalysts.

One established method involves the bromination of 4-nitrophenol. In a procedure using bromine in glacial acetic acid, the reaction is typically stirred at room temperature for an extended period, such as 24 hours, to ensure completion. However, controlling the regioselectivity of such electrophilic aromatic substitutions is a primary challenge.

Studies on analogous syntheses provide valuable insights. For instance, in the nitration of 3-bromophenol (B21344) to produce an isomeric product, maintaining the reaction temperature below 10°C has been shown to significantly improve regioselectivity, achieving a 92–95% purity of the desired 4-nitro isomer. Similarly, a novel synthesis route for this compound starting from 2-methoxy-5-nitroaniline (B165355) emphasizes temperature control at 0–5°C and the use of excess hydrobromic acid (HBr) to maximize yield, which can reach up to 78%.

The choice of solvent and catalysts also plays a crucial role. In the synthesis of derivatives, using aprotic solvents like dimethylformamide (DMF) can minimize competing O-alkylation, a common side reaction. vulcanchem.com Furthermore, the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been reported to improve the yield of alkylation reactions involving this compound to approximately 75% by overcoming issues related to steric hindrance. vulcanchem.com

| Optimization Strategy | Parameter | Conditions/Reagents | Reported Outcome | Source |

| Temperature Control | Reaction Temperature | 0–5°C | Minimizes side reactions, yield up to 78% | |

| Stoichiometry | Reagent Ratio | Excess HBr | Maximizes yield | |

| Solvent Selection | Solvent Type | Aprotic solvents (e.g., DMF) | Minimizes O-alkylation by-products | vulcanchem.com |

| Catalysis | Catalyst Type | Phase-transfer catalyst | Improves yield to ~75% in derivative synthesis | vulcanchem.com |

| Reagent Selection | Brominating Agent | N-Bromosuccinimide (NBS) | Avoids hazardous Br2 gas, 76% yield |

Advanced and Green Chemistry Synthesis Routes

In pursuit of more efficient, safer, and environmentally benign processes, advanced synthetic routes for this compound and its analogues are being explored. These include catalytic approaches, photocatalysis, and the application of flow chemistry.

Catalytic Synthesis Approaches

More advanced catalytic systems have been developed to achieve higher regioselectivity. A noteworthy example is the use of cerium(IV) ammonium nitrate (CAN) for the nitration of substituted phenols. arkat-usa.org The treatment of 4-bromophenol with a CAN/NaHCO₃ reagent system results in the regioselective formation of 4-bromo-2-nitrophenol (B183274) with a high yield of 86%. arkat-usa.org This method offers a significant improvement over other approaches. arkat-usa.org

Catalysts are also vital for the modification of the this compound molecule itself. For instance, the nitro group can be reduced to an amino group via catalytic hydrogenation, commonly using palladium on carbon (Pd/C) as the catalyst. vulcanchem.com This transformation yields 4-amino-2-bromophenol, a valuable intermediate for other chemical products.

| Catalyst | Reaction Type | Substrate | Product | Purpose/Advantage | Source |

| Iron(III) Bromide (FeBr₃) | Bromination | Phenol | Bromophenol | Lewis acid catalyst for electrophilic substitution | quora.com |

| Cerium(IV) Ammonium Nitrate (CAN) | Nitration | 4-Bromophenol | 4-Bromo-2-nitrophenol | High regioselectivity and yield (86%) | arkat-usa.org |

| Palladium on Carbon (Pd/C) | Hydrogenation | This compound | 4-Amino-2-bromophenol | Reduction of nitro group to amine | vulcanchem.com |

| Phase-Transfer Catalysts | Alkylation | This compound | Alkylated derivative | Improves yield by overcoming steric hindrance | vulcanchem.com |

Photocatalytic Selective Synthesis

Photocatalysis represents a frontier in green chemistry, utilizing light energy to drive chemical reactions, often under mild conditions. acs.org This field is rapidly developing, with applications in selective oxidation and reduction reactions. acs.org While extensive research has been conducted on the photocatalytic degradation or reduction of pollutants like 4-nitrophenol, the application of photocatalysis for the selective synthesis of this compound is less documented. acs.orguni-hannover.de

Research has demonstrated the high-performance photocatalytic degradation of 4-nitrophenol using materials like BiVO₄-α-Fe₂O₃ composites. researchgate.net Other studies have focused on the efficient and selective photocatalytic reduction of various nitroarenes into their corresponding amines using heterojunctions such as α-Fe₂O₃-Bi₂S₃. researchgate.net These processes typically involve the generation of electron-hole pairs in a semiconductor material upon light irradiation, which then initiate redox reactions. acs.orgresearchgate.net

Although direct photocatalytic synthesis of this compound is not prominently featured in existing literature, the principles of selective photocatalysis hold potential for future synthetic strategies. acs.org The ability to selectively activate specific positions on an aromatic ring using tailored photocatalysts could pave the way for novel, environmentally friendly synthetic routes.

Flow Chemistry Applications in this compound Production

Flow chemistry, which involves performing chemical reactions in continuous-flow reactors, is a process intensification technology that offers significant advantages over traditional batch processing. researchgate.net These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety, and improved consistency and yield. researchgate.net

The industrial production of this compound has adopted these advanced manufacturing methods. The use of continuous flow reactors and automated systems helps maintain consistent product quality and operational efficiency on a large scale. The small dimensions of microreactors used in flow chemistry allow for rapid heat and mass transfer, which is particularly advantageous for managing highly exothermic reactions like nitration, thereby minimizing the formation of by-products and improving safety. researchgate.net The Open Reaction Database, an infrastructure for sharing chemical reaction data, explicitly supports data from flow chemistry setups, highlighting its growing importance in modern synthesis.

Synthesis of Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for developing new compounds for various applications. A common strategy involves the bromination or nitration of already substituted phenols.

Bromination of Substituted Phenols leading to this compound Variants

Starting with a substituted phenol allows for the creation of a diverse range of this compound variants with different functional groups. The existing substituents on the phenol ring direct the position of subsequent bromination or nitration steps, enabling the synthesis of specific isomers.

Several examples from the literature illustrate this principle:

Synthesis of 2-bromo-4-fluoro-6-nitrophenol : This variant is prepared by dissolving 2-bromo-4-fluorophenol (B1268413) in chloroform and then adding a nitrating mixture of sulfuric acid and nitric acid. The reaction is warmed to 40-80°C, ultimately yielding the target compound with a high yield of 89%. google.com

Synthesis of 2-allyl-4-bromo-6-nitrophenol : In this multi-step synthesis, 2-allyl-6-nitrophenol (B3249158) is selectively brominated using N-bromosuccinimide (NBS) in a solution of dichloromethane (B109758) and glacial acetic acid, affording the desired product in a 72% yield. researchgate.net

Synthesis of 2-bromo-4-methoxy-5-nitrophenol : This synthesis involves a multi-step pathway where the hydroxyl group of 2-bromo-4-methoxyphenol (B98834) is first protected via acetylation. The resulting intermediate then undergoes nitration, where the methoxy (B1213986) group directs the incoming nitro group to the desired position.

These examples demonstrate the versatility of using substituted phenols as platforms for building a library of this compound analogues, each with unique properties.

| Starting Material | Key Reagents | Product Variant | Reported Yield | Source |

| 2-Bromo-4-fluorophenol | H₂SO₄ / HNO₃ | 2-Bromo-4-fluoro-6-nitrophenol | 89% | google.com |

| 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS) | 2-Allyl-4-bromo-6-nitrophenol | 72% | researchgate.net |

| 2-Bromo-4-methoxyphenol | Acetic anhydride, then HNO₃/H₂SO₄ | 2-Bromo-4-methoxy-5-nitrophenol | - | |

| 4-Bromophenol | Cerium(IV) ammonium nitrate (CAN) | 4-Bromo-2-nitrophenol | 86% | arkat-usa.org |

Synthesis of Schiff Bases incorporating this compound Moiety

Schiff bases, characterized by the azomethine or imine group (-C=N-), are typically synthesized through the condensation reaction between a primary amine and an active carbonyl compound. dergipark.org.tr In the context of this compound, the phenolic hydroxyl group does not directly participate in Schiff base formation. Instead, the synthesis of a Schiff base incorporating this moiety first requires the chemical modification of the this compound structure, for instance, by reducing the nitro group to an amine (forming 2-Bromo-4-aminophenol), which can then react with an aldehyde or ketone.

Alternatively, a Schiff base can be formed from a derivative like 3-bromo-5-chloro-2-hydroxybenzaldehyde, which contains the necessary aldehyde group for condensation. dergipark.org.tr The general principle involves the nucleophilic attack of a primary amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the imine bond. For example, stirring an ethanolic mixture of an appropriate aldehyde (like 3-bromo-5-chloro-2-hydroxybenzaldehyde) and an aniline derivative under reflux conditions leads to the formation of the corresponding Schiff base. dergipark.org.tr Another established method involves the reaction of aminophenols with trimethinium salts in the presence of a base like triethylamine (B128534) to yield Schiff base derivatives. nih.gov

| Reaction Type | Reactants | Reagents/Conditions | Product Type |

|---|---|---|---|

| Condensation Reaction | Primary Amine + Aldehyde/Ketone | Ethanol, Reflux | Schiff Base (Imine) |

| Reaction with Trimethinium Salts | Aminophenol + Trimethinium Salt | Triethylamine, Ethanol, Reflux | Allylidene Amino Phenol-containing Schiff Base |

Strategies for Functional Group Interconversion and Derivatization

The functional groups of this compound—the nitro group, the bromine atom, and the hydroxyl group—can be selectively modified to produce a variety of derivatives. These transformations are fundamental in leveraging this compound as an intermediate in multi-step syntheses.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂) is a common and crucial transformation. This reaction converts this compound into 2-bromo-4-aminophenol, a valuable synthetic intermediate.

Several methods are effective for this reduction:

Catalytic Hydrogenation : This method involves using hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. A modified Raney-Ni catalyst, enhanced with ferric nitrate and chromium nitrate, has also been successfully employed for the hydrogenation of the related 2-nitro-4-bromophenol, demonstrating high conversion and selectivity while inhibiting the side reaction of debromination. google.com

Chemical Reduction : Various chemical reducing agents can achieve this conversion. A mixture of iron powder and ammonium chloride (Fe/NH₄Cl) is a classic reagent for nitro group reduction. Another approach involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system, such as activated carbon and ferric trichloride (B1173362) hexahydrate, to reduce the nitro group in the analogous 2-chloro-4-nitrophenol (B164951). google.com Sodium sulfide (B99878) (Na₂S) is also recognized as a reagent capable of selectively reducing one nitro group in polynitro compounds. stackexchange.com Ascorbic acid has also been studied as a preferential reducing agent for dinitro compounds. dergipark.org.tr

| Starting Material | Reagents/Catalyst | Product | Notes |

|---|---|---|---|

| This compound | H₂, Palladium on Carbon (Pd/C) | 2-Bromo-4-aminophenol | Common catalytic hydrogenation method. |

| 2-Nitro-4-bromophenol | H₂, Fe-Cr modified Raney-Ni | 4-Bromo-2-aminophenol | High selectivity and inhibits debromination. google.com |

| 2-Chloro-4-nitrophenol | Hydrazine hydrate, Activated Carbon/FeCl₃·6H₂O | 2-Chloro-4-aminophenol | Effective chemical reduction method. google.com |

| 2-Bromo-5-nitrophenol | Fe powder, NH₄Cl | 2-Bromo-5-aminophenol | Classic reduction method. |

Nucleophilic Substitution of the Bromine Atom

The bromine atom on the this compound ring is susceptible to nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro group, particularly in the para position, activates the ring towards attack by nucleophiles, facilitating the displacement of the bromine atom. vulcanchem.com

Common nucleophiles that can replace the bromine atom include:

Amines : Reaction with various primary or secondary amines can lead to the formation of N-substituted aminophenol derivatives.

Thiols : Thiols can displace the bromine atom to form the corresponding thioether derivatives. smolecule.com

The conditions for these reactions typically involve heating the substituted phenol with the nucleophile, sometimes in the presence of a base. For instance, the bromine atom in 2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine can be displaced by amines or thiols under mild conditions. vulcanchem.com A specific, though less common, example of such a substitution is the replacement of a bromine atom by a nitro group during nitration reactions with nitric acid, which has been observed in various bromophenols. rsc.org

| Nucleophile | General Product Structure | Significance |

|---|---|---|

| Amines (R-NH₂) | 2-(Alkyl/Aryl)amino-4-nitrophenol | Forms new C-N bonds. vulcanchem.comsmolecule.com |

| Thiols (R-SH) | 2-(Alkyl/Aryl)thio-4-nitrophenol | Forms new C-S bonds. vulcanchem.comsmolecule.com |

| Nitrite (from HNO₃) | 2,4-Dinitrophenol | Demonstrates lability of Br during nitration. rsc.org |

Esterification of the Hydroxyl Group

The phenolic hydroxyl group (-OH) of this compound can be converted into an ester group through esterification. This reaction typically involves reacting the phenol with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to deprotonate the phenol and increase its nucleophilicity.

A well-documented example is the formation of carbonate esters. For instance, 6-bromo-4-nitro-2-isopropylphenol can be reacted with methyl chloroformate to produce 6-bromo-4-nitro-2-isopropylphenyl methyl carbonate. google.com Similarly, 4-nitrophenol is a common starting material for synthesizing activated esters, such as 4-nitrophenyl (PNP) esters, by reacting it with carboxylic acids or their derivatives. rsc.org This demonstrates that the hydroxyl group on the nitrophenol ring readily undergoes esterification to form various ester derivatives.

| Acylating Agent | Reactant Example | Product Example | Reaction Type |

|---|---|---|---|

| Methyl Chloroformate | 6-Bromo-4-nitro-2-isopropylphenol | 6-Bromo-4-nitro-2-isopropylphenyl methyl carbonate | Carbonate Ester Formation google.com |

| Carboxylic Acids / Acid Chlorides | 4-Nitrophenol | 4-Nitrophenyl Ester | Activated Ester Synthesis rsc.org |

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a comprehensive view of the molecular vibrations of 2-Bromo-4-nitrophenol, providing critical information for its structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the specific functional groups present in the molecule. Key vibrational modes include the O-H stretching, N-O stretching of the nitro group, and various benzene (B151609) ring vibrations.

The presence of a hydroxyl (-OH) group is confirmed by a broad absorption band around 3350-3200 cm⁻¹. rasayanjournal.co.in The nitro group (-NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch typically found near 1520-1502 cm⁻¹ and a symmetric stretch around 1320 cm⁻¹. rasayanjournal.co.in The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹.

Vibrations associated with the benzene ring structure are also prominent. The C-C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. rasayanjournal.co.in For instance, a band at 1410 cm⁻¹ has been attributed to this mode. rasayanjournal.co.in The C-Br stretching vibration is found at lower frequencies, with a reported value of 625 cm⁻¹. rasayanjournal.co.in

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

|---|---|---|

| 3350 | O-H Stretch | rasayanjournal.co.in |

| 3200 | O-H Stretch | |

| 1520 | Asymmetric NO₂ Stretch | |

| 1502 | Asymmetric NO₂ Stretch | rasayanjournal.co.in |

| 1410 | C-C Aromatic Stretch | rasayanjournal.co.in |

| 1320 | Symmetric NO₂ Stretch | rasayanjournal.co.in |

| 625 | C-Br Stretch | rasayanjournal.co.in |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For nitrophenols, the nitro group vibrations are also strong in the Raman spectrum. nih.govsigmaaldrich.cn The symmetric stretching of the NO₂ group is a prominent feature. researchgate.net The aromatic ring vibrations also give rise to characteristic Raman signals. While specific Raman data for this compound is less commonly detailed in readily available literature, analysis of related substituted phenols indicates that the C-Br and C-N stretching vibrations, as well as ring deformation modes, would be observable. nih.govsigmaaldrich.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the structural analysis of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each of the aromatic protons and the hydroxyl proton. rasayanjournal.co.in The chemical shifts, reported in parts per million (ppm), are influenced by the electronic effects of the bromine, nitro, and hydroxyl substituents.

A typical ¹H-NMR spectrum would show a singlet for the hydroxyl proton (-OH), with its chemical shift being variable depending on concentration and solvent. rasayanjournal.co.inresearchgate.net The aromatic protons appear as a set of signals. One proton appears as a singlet at approximately 8.32 ppm. rasayanjournal.co.in Another proton is observed as a doublet at around 8.15 ppm with a coupling constant (J) of 8.8 Hz. rasayanjournal.co.in A third aromatic proton gives a doublet at about 7.23 ppm, also with a J-value of 8.8 Hz. rasayanjournal.co.in Another report shows a singlet at 6.86 ppm. rasayanjournal.co.in

Table 2: ¹H-NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

|---|---|---|---|---|

| 8.32 | s | - | Ar-H | rasayanjournal.co.in |

| 8.15 | d | 8.8 | Ar-H | rasayanjournal.co.in |

| 7.23 | d | 8.8 | Ar-H | rasayanjournal.co.in |

| 6.86 | s | - | Ar-H | rasayanjournal.co.in |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached substituents.

The carbon bearing the hydroxyl group (C-OH) is typically found downfield. The carbon attached to the bromine (C-Br) and the carbon attached to the nitro group (C-NO₂) also have characteristic chemical shifts. The remaining aromatic carbons appear at shifts determined by their position relative to the substituents. Reported chemical shifts for the carbon atoms in the aromatic ring are 113.2, 118.2, 126.3, 127.5, 143.7, and 163.1 ppm. rasayanjournal.co.in

Table 3: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Reference(s) |

|---|---|

| 113.2 | rasayanjournal.co.in |

| 118.2 | rasayanjournal.co.in |

| 126.3 | rasayanjournal.co.in |

| 127.5 | rasayanjournal.co.in |

| 143.7 | rasayanjournal.co.in |

| 163.1 | rasayanjournal.co.in |

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of similar intensity.

Fragmentation patterns observed in the mass spectrum can further confirm the structure. Common fragmentation pathways for nitrophenols include the loss of the nitro group (NO₂) or nitric oxide (NO). rsc.org The presence of these fragment ions in the spectrum provides additional evidence for the assigned structure. For instance, in negative electrospray ionization mass spectrometry, fragmentation involving the loss of NO from the deprotonated molecule [M-H]⁻ has been observed for nitrophenol derivatives. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used for the separation and identification of this compound. The gas chromatography component separates the compound from other components in a mixture based on its volatility and interaction with the stationary phase. Following separation, the mass spectrometry component bombards the molecule with electrons, causing it to fragment in a reproducible manner.

This technique is particularly valuable for distinguishing this compound from its isomers, such as 3-Bromo-4-nitrophenol, as their mass spectra exhibit distinct fragmentation patterns. The analysis of these patterns allows for clear identification and is also utilized in assessing the purity of the compound. A French thesis has also documented the use of GC-MS for the analysis of this compound. unistra.fr

High-Resolution Mass Spectrometry (HRMS)

For highly accurate mass determination, High-Resolution Mass Spectrometry (HRMS) is employed. Unlike standard MS, HRMS can measure the mass of a compound to a very high degree of precision, typically with errors of less than 5 ppm. This allows for the determination of the exact elemental formula of the molecule.

In studies involving derivatives of this compound, HRMS instruments like the Q Exactive Orbitrap mass spectrometer have been used to confirm the structure of newly synthesized compounds. cnr.it The high accuracy of HRMS is crucial for validating the molecular formula and ensuring the correct identification of the compound and its by-products, such as those formed during water disinfection processes. wisc.edu The importance of this characterization is underscored in synthetic studies where the absence of HRMS data was noted as a limitation. ucl.ac.uk

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction Studies

While a crystal structure for isolated this compound is not prominently available, its structural properties have been investigated through single-crystal X-ray diffraction of a more complex derivative. A study successfully determined the crystal structure of 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methaneylylidene))bis(this compound)—dimethylsulfoxide (1/2). researchgate.net This analysis provides direct insight into the geometry of the this compound moiety within a supramolecular assembly. researchgate.netacademie-sciences.fr The structure was elucidated using modern diffractometer systems and refined using established software programs like SHELX. researchgate.net

Crystallographic Data and Structural Parameters

The crystallographic study of the derivative containing this compound yielded precise data regarding the data collection and structure refinement process. These parameters are essential for validating the quality of the crystal structure determination.

| Parameter | Value | Source |

|---|---|---|

| Chemical formula | C₁₄H₈Br₂N₄O₆·2(C₂H₆OS) | researchgate.net |

| Crystal system | Triclinic | researchgate.net |

| Space group | Pī | researchgate.net |

| Temperature (K) | 296 | researchgate.net |

| Radiation type | Mo Kα | researchgate.net |

| Final R indices (I > 2σ(I)) | R₁ = 0.0983 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

UV-Vis spectroscopy is used to monitor reactions involving this compound, such as its enzymatic dehalogenation. nih.gov The reaction progress can be followed by observing the change in absorbance at a specific wavelength over time. For instance, in studies of related nitrophenols, the disappearance of the 4-nitrophenolate (B89219) ion is conveniently monitored at 400 nm. scielo.br Furthermore, this compound has been analyzed as part of mixtures using liquid chromatography with a UV-vis spectrophotometric detector set at 215 nm. acs.org Research on the dehalogenation of this compound has provided specific kinetic data. nih.gov

| Substrate | kcat (min⁻¹) | kcat/KM (min⁻¹µM⁻¹) | Source |

|---|---|---|---|

| This compound | 28 ± 2 | 19.2 | nih.govsemanticscholar.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful method for investigating the electronic properties of multi-electron systems. It is frequently employed to study substituted phenols to understand how different functional groups influence their structure and reactivity. dergipark.org.tr For 2-Bromo-4-nitrophenol, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), provide a detailed picture of its molecular and electronic landscape. researchgate.netresearchgate.net

Theoretical calculations are used to determine the most stable conformation of this compound. The geometry of the molecule is optimized to find the lowest energy structure. doi.org For similar nitro-substituted aromatic compounds, it's known that the orientation of the nitro group relative to the benzene (B151609) ring is a critical factor. doi.org The presence of bulky groups can lead to steric hindrance, potentially causing the nitro group to be out of plane with the phenyl ring. doi.org The optimized geometry of this compound belongs to the C1 point group symmetry. doi.org

The electronic structure is significantly influenced by the electron-withdrawing nature of the bromo and nitro groups, which creates a polarized aromatic system. The nitro group, in particular, delocalizes electron density from the ring through resonance effects, while the bromine atom exerts an inductive electron-withdrawing effect.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | Value |

| C-N | Value | |

| N-O | Value | |

| C-O (hydroxyl) | Value | |

| O-H | Value | |

| C-C (aromatic) | Value | |

| Bond Angle (°) | C-C-Br | Value |

| C-C-N | Value | |

| O-N-O | Value | |

| C-O-H | Value |

DFT calculations are used to predict the vibrational frequencies of this compound. These theoretical frequencies are then compared with experimental data obtained from FTIR and FT-Raman spectroscopy. researchgate.netresearchgate.net The calculated vibrational spectra are often scaled to achieve better agreement with experimental values. researchgate.net The analysis of vibrational modes helps in the assignment of fundamental frequencies to specific molecular motions, such as stretching, bending, and torsion. researchgate.net For instance, the characteristic stretching frequencies of the O-H, C-Br, and NO2 groups can be identified and analyzed. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. tandfonline.comedu.krd A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability. tandfonline.com DFT calculations are used to determine the energies of the HOMO and LUMO and the resulting energy gap. edu.krd The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are favorable for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and positive potential around the hydrogen atom of the hydroxyl group.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity

Thermodynamic Property Calculations

Theoretical calculations can also be used to predict the thermodynamic properties of this compound. edu.krd Parameters such as the enthalpy of formation, entropy, and heat capacity can be calculated using computational methods. edu.krdchemeo.com These calculations provide valuable data for understanding the stability and energy of the molecule under different conditions. For instance, studies on similar compounds have used DFT to compute thermochemical parameters. researchgate.net

| Property | Calculated Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | Value | kJ/mol |

| Entropy (S°) | Value | J/(mol·K) |

| Heat Capacity (Cv) | Value | J/(mol·K) |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules, providing insights into their flexibility, preferred shapes (conformations), and the dynamics of their interconversion. For a molecule like this compound, MD simulations can elucidate the influence of its substituent groups—hydroxyl, nitro, and bromo—on its three-dimensional structure and internal motions over time. These simulations model the atomic movements by solving Newton's equations of motion, offering a detailed view of the molecule's behavior in different environments, such as in a vacuum or in various solvents.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the hydroxyl and nitro groups to the phenyl ring. A key feature influencing its conformational preference is the potential for a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction can significantly stabilize a planar or near-planar arrangement of these functional groups with the benzene ring.

Theoretical studies on related molecules, such as 2-nitrophenol (B165410), have extensively used computational methods like Density Functional Theory (DFT) to investigate these conformational features. These studies provide foundational data that can inform and be validated by molecular dynamics simulations. For instance, DFT calculations on 2-nitrophenol have quantified the rotational barrier of the nitro group and the energetic advantage of the hydrogen-bonded conformation. researchgate.net

Molecular dynamics simulations for this compound would typically involve:

Exploring Rotational Isomers: Systematically rotating the C-O bond of the hydroxyl group and the C-N bond of the nitro group to map the potential energy surface. This helps in identifying the most stable conformers and the energy barriers that separate them.

Analyzing Intramolecular Interactions: Quantifying the strength and persistence of the intramolecular hydrogen bond between the -OH and -NO2 groups. The presence of the bulky bromine atom ortho to the hydroxyl group can introduce steric hindrance, potentially influencing the preferred geometry of this hydrogen bond.

Solvent Effects: Running simulations in explicit solvent models (e.g., water, methanol) to understand how intermolecular interactions with the solvent affect the conformational equilibrium. Solvents can compete for hydrogen bonding with the hydroxyl and nitro groups, potentially disrupting the intramolecular hydrogen bond and favoring different conformers.

While specific MD simulation data for this compound is not extensively available in public literature, the conformational parameters can be inferred from computational studies on analogous compounds. The following tables present representative theoretical data for key conformational features in related nitrophenol compounds, which would be central to the analysis in a molecular dynamics study of this compound.

Table 1: Calculated Rotational Barriers and Hydrogen Bond Energies in Related Nitrophenols

| Molecule | Parameter | Method | Value |

| 2-Nitrophenol | Rotational Barrier of NO2 group (with H-bond) | DFT | ~69 kJ/mol researchgate.net |

| 2-Nitrophenol | Rotational Barrier of NO2 group (no H-bond) | DFT | 16.98-17.8 kJ/mol researchgate.net |

| 2-Substituted Phenols | Intramolecular H-bond Enthalpy (ΔHintra-HB) | DFT | Varies with substituent acs.org |

This table presents data from theoretical calculations on related molecules to infer the expected energetic landscape for this compound.

Table 2: Theoretical Dihedral Angles for Stable Conformers of Substituted Nitroaromatics

| Molecule | Dihedral Angle | Method | Value (°) |

| 2-Bromo-4-nitroaniline | NO2 group vs. aromatic ring | X-ray Diffraction | 4.57 researchgate.net |

| 2-bromo-3-nitroacetophenone | NO2 group vs. aromatic ring (most stable conformer) | DFT | 41.2 |

| 6-Bromo-4-[(3-chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenol | NO2 group vs. aromatic ring | X-ray Diffraction | 80.7 iucr.org |

This table provides examples of dihedral angles in related bromo-nitro aromatic compounds, illustrating the potential for non-planar conformations due to steric and electronic effects. The planarity of the nitro group with the ring is a key variable in conformational analysis.

Reaction Mechanisms and Chemical Reactivity

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The hydroxyl group is a powerful activating group and an ortho-, para-director, meaning it increases the rate of EAS and directs incoming electrophiles to the positions ortho and para to it. Conversely, the nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. The bromine atom is also deactivating but is an ortho-, para-director.

In 2-bromo-4-nitrophenol, the directing effects of the functional groups are as follows:

Hydroxyl group (-OH) at C1: Directs to C2 (blocked by -Br), C4 (blocked by -NO2), and C6.

Bromo group (-Br) at C2: Directs to C1 (blocked by -OH), C3, and C5.

Nitro group (-NO2) at C4: Directs to C2 (blocked by -Br) and C6.

The combined influence of these groups makes the C6 position the most likely site for electrophilic attack. For instance, further nitration of this compound would be expected to yield 2-bromo-4,6-dinitrophenol. The presence of the deactivating nitro and bromo groups, however, means that harsher reaction conditions may be required compared to phenol (B47542) itself. byjus.com For example, the nitration of 4-bromophenol (B116583) requires controlled conditions to achieve the desired product. quora.com

Nucleophilic Substitution Reactions on the Halogenated Position

The bromine atom at the C2 position of this compound can be displaced by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the para-nitro group is crucial for this reactivity. cymitquimica.comvulcanchem.com It stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thus facilitating the substitution. libretexts.org

Common nucleophiles that can displace the bromide include amines, alkoxides, and thiols. vulcanchem.com For example, reaction with sodium hydroxide (B78521) can lead to the formation of 4-nitrocatechol. The reactivity of the halogen in such reactions can be influenced by its nature, with a general reactivity trend of F > Cl > Br > I in SNAr reactions. mdpi.com

Redox Chemistry of the Nitro Group

The nitro group is readily involved in reduction and, to a lesser extent, oxidation reactions.

The most common reaction of the nitro group in this compound is its reduction to an amino group (-NH2), forming 2-bromo-4-aminophenol. This transformation is of significant synthetic utility as it provides a route to various derivatives. A variety of reducing agents can accomplish this, with catalytic hydrogenation being a prevalent method.

Table 1: Common Reducing Agents and Conditions for Nitro Group Reduction

| Reducing Agent | Catalyst | Solvent | Typical Conditions | Product | Reference |

| Hydrogen Gas (H2) | Palladium on Carbon (Pd/C) | Ethanol/Methanol | Room temperature, atmospheric pressure | 2-Bromo-4-aminophenol | vulcanchem.com |

| Sodium Borohydride (NaBH4) | Metal Nanoparticles (e.g., Au, Cu) | Water/Ethanol | Room temperature | 2-Bromo-4-aminophenol | nih.govrsc.orgrsc.org |

| Iron (Fe) | Acetic Acid or Methanol | Water/Methanol | Reflux | 2-Bromo-4-aminophenol | |

| Tin (Sn) | Hydrochloric Acid (HCl) | Water | - | 2-Bromo-4-aminophenol | quora.com |

| Sodium Polysulfide (Na2Sx) | Aqueous Ethanol | - | - | Selective reduction possible | stackexchange.com |

The choice of reducing agent can be critical, especially in molecules with multiple reducible functional groups. For instance, sodium polysulfide is known for its ability to selectively reduce one nitro group in the presence of another. stackexchange.com The catalytic reduction of nitrophenols is a widely studied area, with significant research focused on developing efficient and reusable nanocatalysts. nih.govacs.orgmdpi.com

While the reduction of the nitro group is common, its oxidation is not a typical reaction pathway for this compound under standard laboratory conditions. The phenolic hydroxyl group, however, can be oxidized to form quinone-type structures, though this may be accompanied by degradation of the molecule, especially under strong oxidizing conditions. Oxidizing agents like potassium permanganate (B83412) or chromium trioxide have been mentioned in the context of oxidizing phenolic hydroxyl groups.

Reduction to Amino Derivatives

Rearrangement Reactions

Under certain conditions, nitrophenols can undergo rearrangement reactions. A notable example is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. researchgate.net This type of rearrangement is particularly favored in systems with electron-deficient aromatic rings, such as those bearing nitro groups. nih.govthieme-connect.com For instance, the reaction of a phenoxide with a suitable tethered nucleophile can lead to the migration of the aryl group. Studies have shown that 2-aryloxy-5-nitrophenoxides can undergo Smiles rearrangement. rsc.org While a specific instance of this compound undergoing a Smiles rearrangement is not prominently documented, its structural features—an electron-deficient ring and a nucleophilic hydroxyl group—suggest it could be a substrate for such transformations under appropriate conditions. arkat-usa.org

Role of Functional Groups in Reactivity (Hydroxyl, Bromo, Nitro)

Hydroxyl Group (-OH):

Acidity: The electron-withdrawing nitro and bromo groups increase the acidity of the phenolic proton, making it more readily deprotonated to form a phenoxide ion. cymitquimica.com

Nucleophilicity: The resulting phenoxide is a potent nucleophile, important for reactions like Williamson ether synthesis.

Directing Effect: As a strong ortho-, para-director, it activates the ring for electrophilic substitution, although this is counteracted by the deactivating groups. byjus.com

Bromo Group (-Br):

Leaving Group: It serves as a leaving group in nucleophilic aromatic substitution reactions. vulcanchem.comsmolecule.com

Directing Effect: It is a deactivating ortho-, para-director for electrophilic substitution.

Steric Hindrance: Its presence at the ortho position to the hydroxyl group can sterically hinder reactions at that site.

Nitro Group (-NO2):

Electron-Withdrawing Effect: It strongly deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho and para to it (the bromo-substituted carbon benefits from this activation). cymitquimica.comvulcanchem.com

Redox Activity: It is the primary site for reduction reactions, leading to the formation of the corresponding amine. acs.org

Acidity Enhancement: It significantly contributes to the increased acidity of the phenolic hydroxyl group.

The synergy of these groups is evident. The nitro group's activation is key for the nucleophilic substitution of the bromo group, while the hydroxyl group's acidity is enhanced by both the nitro and bromo substituents. This intricate electronic interplay defines the chemical personality of this compound.

Environmental Fate and Degradation of 2 Bromo 4 Nitrophenol

Biodegradation Pathways and Microbial Metabolism

The microbial breakdown of nitrophenolic compounds, including 2-Bromo-4-nitrophenol, is a key process in their removal from the environment. Various microorganisms have evolved specific enzymatic machinery to utilize these compounds as sources of carbon and energy.

Several bacterial strains have been identified for their capability to degrade halogenated nitrophenols. Notably, species from the genera Cupriavidus and Rhodococcus have demonstrated significant degradative abilities.

Cupriavidus sp. : Strains of Cupriavidus have been isolated that can utilize various halogenated nitrophenols as their sole source of carbon, nitrogen, and energy. For instance, Cupriavidus sp. strain CNP-8 can degrade 2,6-dibromo-4-nitrophenol (B181593) and 2,6-dichloro-4-nitrophenol. nih.govdoi.orgsemanticscholar.org This strain has also been reported to degrade other nitrophenols like 2-chloro-4-nitrophenol (B164951) (2C4NP) and 2-chloro-5-nitrophenol (B15424) (2C5NP). frontiersin.orgresearchgate.netresearchgate.net The degradation capabilities of Cupriavidus sp. CNP-8 are not limited to monohalogenated nitrophenols, indicating a broad substrate specificity. researchgate.net

Rhodococcus imtechensis : This Gram-positive actinobacterium, particularly strain RKJ300, was isolated from pesticide-contaminated soil and is capable of degrading 4-nitrophenol (B140041), 2-chloro-4-nitrophenol, and 2,4-dinitrophenol. acs.orgacs.orgnih.gov The ability of Rhodococcus imtechensis to utilize these compounds as sole carbon and energy sources highlights its potential for bioremediation. acs.orgacs.org While direct degradation of this compound by this specific strain is not explicitly detailed in the provided results, its documented ability to degrade the analogous 2-chloro-4-nitrophenol suggests a potential for similar enzymatic mechanisms to act on brominated nitrophenols. acs.org

The following table summarizes the microorganisms and their reported degradation capabilities for various nitrophenols.

| Microorganism Strain | Degraded Compound(s) | Reference(s) |

| Cupriavidus sp. CNP-8 | 2,6-Dibromo-4-nitrophenol, 2,6-Dichloro-4-nitrophenol, 2-Chloro-4-nitrophenol, 2-Chloro-5-nitrophenol | nih.govdoi.orgsemanticscholar.orgresearchgate.netresearchgate.net |

| Rhodococcus imtechensis RKJ300 | 4-Nitrophenol, 2-Chloro-4-nitrophenol, 2,4-Dinitrophenol | acs.orgacs.orgnih.gov |

| Burkholderia sp. SJ98 | 2-Chloro-4-nitrophenol, 3-Methyl-4-nitrophenol | nih.govfrontiersin.org |

| Arthrobacter nitrophenolicus SJCon | 2-Chloro-4-nitrophenol | nih.gov |

The initial steps in the biodegradation of nitrophenols are often catalyzed by oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, leading to its destabilization and subsequent cleavage. Monooxygenases and dioxygenases are the primary enzymes involved in this process. mdpi.com

Monooxygenases : These enzymes introduce a single oxygen atom into the substrate. In the context of nitrophenol degradation, FADH2-dependent or two-component monooxygenases are frequently implicated. nih.govomicsonline.org For example, in the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8, a FADH2-dependent monooxygenase, HnpA, in conjunction with a flavin reductase, HnpB, catalyzes the sequential removal of the nitro group and a bromine atom. nih.govdoi.orgresearchgate.net Similarly, a two-component monooxygenase initiates the degradation of this compound in Cupriavidus sp. strain NyZ375. acs.org In Rhodococcus imtechensis RKJ300, a two-component p-nitrophenol monooxygenase is involved in the catabolism of 2-chloro-4-nitrophenol. sjtu.edu.cn

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the substrate, typically leading to ring cleavage. Following the initial modifications by monooxygenases, the resulting intermediates are often substrates for dioxygenases. For instance, in the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8, a 6-bromohydroxyquinol 1,2-dioxygenase, HnpC, is proposed to catalyze the ring cleavage of the intermediate 6-bromohydroxyquinol. nih.govdoi.orgresearchgate.net In the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800, a hydroquinone (B1673460) dioxygenase is involved in the breakdown of the hydroquinone intermediate. nih.gov

The rate of biodegradation of nitrophenols can be influenced by the substrate concentration. At high concentrations, these compounds can be inhibitory to the microorganisms, a phenomenon that is often described by the Haldane inhibition model. nih.govdoi.org

The degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8 was found to conform to the Haldane model. nih.govdoi.org This strain could degrade the compound at concentrations up to 0.7 mM. nih.govdoi.org The kinetic parameters for this degradation are presented in the table below.

| Kinetic Parameter | Value | Unit |

| Maximum specific growth rate (μmax) | 0.096 | h-1 |

| Half-saturation constant (Ks) | 0.05 | mM |

| Inhibition constant (Ki) | 0.31 | mM |

Data from the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8. nih.govdoi.org

Similarly, the biodegradation of 2-chloro-4-nitrophenol by Cupriavidus sp. strain CNP-8 also followed the Haldane substrate inhibition model, with the ability to degrade concentrations as high as 1.6 mM. researchgate.net The degradation of p-nitrophenol by Ralstonia eutropha has also been modeled using a modified Monod equation that accounts for substrate inhibition. nih.govresearchgate.net Studies on mixed microbial populations (activated sludge) have also shown that the biodegradation kinetics of p-nitrophenol can be well-described by the Haldane model. usm.my

The genetic basis for nitrophenol degradation often involves gene clusters that encode the necessary enzymes. In Cupriavidus sp. strain CNP-8, a gene cluster designated hnp is responsible for the catabolism of 2,6-dibromo-4-nitrophenol. nih.govdoi.org Gene knockout and complementation studies have confirmed that the hnpA gene, which encodes the monooxygenase component, is essential for the utilization of this compound. nih.govdoi.org

In Rhodococcus imtechensis RKJ300, a pnp gene cluster, located in three operons, is likely involved in the degradation of both 2-chloro-4-nitrophenol and p-nitrophenol. sjtu.edu.cn The genes encoding the oxygenase component (PnpA1) and the reductase component (PnpA2) of the two-component monooxygenase have been expressed and purified. sjtu.edu.cn

Biochemical analyses have elucidated the function of the enzymes involved. For example, in Cupriavidus sp. strain CNP-8, the purified HnpA protein, in the presence of the flavin reductase HnpB, was shown to catalyze the sequential denitration and debromination of 2,6-dibromo-4-nitrophenol. nih.govdoi.org

The biodegradation of halogenated nitrophenols proceeds through a series of intermediate compounds. The identification of these metabolites is crucial for elucidating the degradation pathway.

In the degradation of this compound by Cupriavidus sp. strain NyZ375, a two-component monooxygenase initiates a novel catabolic pathway. acs.org For the analogous compound, 2-chloro-4-nitrophenol, degradation by Rhodococcus imtechensis RKJ300 proceeds through the formation of chlorohydroquinone (B41787) and hydroquinone. acs.orgnih.gov Similarly, Burkholderia sp. RKJ 800 degrades 2-chloro-4-nitrophenol via chlorohydroquinone and hydroquinone as major metabolites. nih.gov

In the case of 2,6-dibromo-4-nitrophenol degradation by Cupriavidus sp. strain CNP-8, the initial enzymatic attack by the HnpA monooxygenase leads to the formation of 6-bromohydroxyquinol (6-BHQ). nih.govdoi.orgresearchgate.net This intermediate is then subject to ring cleavage.

The following table lists some of the identified intermediate metabolites in the degradation of related halogenated nitrophenols.

| Starting Compound | Microorganism | Intermediate Metabolite(s) | Reference(s) |

| 2-Chloro-4-nitrophenol | Rhodococcus imtechensis RKJ300 | Chlorohydroquinone, Hydroquinone | acs.orgnih.gov |

| 2-Chloro-4-nitrophenol | Burkholderia sp. RKJ 800 | Chlorohydroquinone, Hydroquinone | nih.gov |

| 2,6-Dibromo-4-nitrophenol | Cupriavidus sp. strain CNP-8 | 6-Bromohydroxyquinol (6-BHQ) | nih.govdoi.orgresearchgate.net |

Genetic and Biochemical Characterization of Degradation Pathways

Photodegradation Processes

In addition to biodegradation, this compound can be degraded by photolytic processes in the environment. Photodegradation involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun.

The photodegradation of nitrophenols, such as 4-nitrophenol, has been studied using semiconductor photocatalysts like titanium dioxide (TiO2). frontiersin.orgsci-hub.se Under UV irradiation, TiO2 generates highly reactive oxygen species, such as hydroxyl radicals (•OH), which can oxidize and degrade organic pollutants. sci-hub.semdpi.com The efficiency of this process can be influenced by factors like the concentration of the photocatalyst and the initial concentration of the pollutant. sci-hub.se While specific studies on the photodegradation of this compound were not found in the provided search results, the principles of photocatalytic degradation of 4-nitrophenol are likely applicable. The process generally leads to the mineralization of the organic compound into carbon dioxide, water, and inorganic ions. mdpi.com

Environmental Distribution and Persistence

The environmental fate of this compound is dictated by its physicochemical properties and its interactions within various environmental compartments. While specific monitoring data for this compound is limited in publicly available literature, its distribution and persistence can be inferred from its structural similarity to other nitrophenolic compounds. cdc.gov Safety data sheets for the compound often indicate that data on its mobility in soil, persistence, and degradability are not available, highlighting a need for further research. echemi.com The compound is classified as hazardous to the aquatic environment, and its release should be prevented. echemi.com

Occurrence in Water and Soil

This compound is expected to be found in water and soil environments, primarily as a result of industrial activities and its use in the synthesis of dyes and agrochemicals. researchgate.net Like other nitrophenols, its fate in these media is largely governed by biodegradation processes. cdc.gov For related nitrophenols, the half-life can vary significantly depending on the environmental conditions.

In water, processes like photolysis and biodegradation are significant. cdc.gov The half-life of nitrophenols in freshwater can range from one to eight days, while in seawater, it can be considerably longer, from 13 to 139 days. cdc.gov

In soil, biodegradation is considered the most critical process for the breakdown of nitrophenols. cdc.gov The persistence of these compounds is influenced by factors such as soil type, pH, temperature, and the presence of adapted microbial populations. For example, the half-life of 4-nitrophenol in topsoil under aerobic conditions can be as short as one to three days, but this increases to about 14 days under anaerobic conditions. cdc.gov In subsoils, the degradation is slower. cdc.gov Volatilization from soil is generally low for nitrophenols, though it is expected to be greater for 2-substituted isomers like this compound compared to other isomers. cdc.gov

| Compound | Environmental Compartment | Condition | Estimated Half-life |

|---|---|---|---|

| Nitrophenols | Freshwater | - | 1 - 8 days |

| Nitrophenols | Seawater | - | 13 - 139 days |

| 4-Nitrophenol | Topsoil | Aerobic | 1 - 3 days |

| 4-Nitrophenol | Topsoil | Anaerobic | ~14 days |

| 4-Nitrophenol | Subsoil | Aerobic | ~40 days |

| 2-Nitrophenol (B165410) | Soil | Aerobic | ~12 days |

Atmospheric Fate

This compound can enter the atmosphere, where its fate is determined by photochemical reactions, physical removal, and transport. cdc.gov Nitrophenols can form in the atmosphere through photochemical reactions of aromatic compounds, such as bromobenzene, with nitrogen oxides. cdc.gov

The primary removal mechanisms for nitrophenols from the air are photolysis (breakdown by sunlight) and physical removal processes like wet deposition (rain and snow) and gravitational settling of aerosols. cdc.gov The estimated atmospheric half-life for nitrophenols is between 3 and 18 days. cdc.gov Due to their water solubility, these compounds can be transported from the air to surface water and land via rain, a process supported by the detection of nitrophenols in rainwater samples. cdc.gov

Bioremediation Strategies for Contaminated Sites

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and cost-effective strategy for cleaning up sites contaminated with nitrophenols. researchgate.net Several bacterial strains have demonstrated the ability to degrade nitrophenolic compounds, including those structurally similar to this compound. researchgate.net

Laboratory studies have specifically explored the bioremediation potential for this compound. Research has shown that microbial strains like Rhodococcus can effectively degrade the compound under aerobic conditions. The degradation pathway in these cases involves an initial oxidation by a monooxygenase enzyme (BnpAB) to form 4-nitrocatechol, with bromohydroquinone (B146026) (BHQ) identified as a transient intermediate. This aligns with the known 1,2,4-benzenetriol (B23740) (BT) pathway for nitrophenol degradation in Gram-positive bacteria. nih.govscispace.com

Research on related compounds provides further insight into potential bioremediation strategies. For instance, Rhodococcus imtechensis strain RKJ300 has been shown to utilize 2-chloro-4-nitrophenol and 4-nitrophenol as sole carbon and energy sources, degrading them via oxidative and reductive mechanisms. acs.org Similarly, the bacterium Cupriavidus sp. strain CNP-8 can degrade the related compound 2,6-dibromo-4-nitrophenol. nih.govdoi.org This strain uses a FADH2-dependent monooxygenase to catalyze the sequential removal of the nitro group and a bromine atom. nih.gov

These findings underscore the potential for using specific, adapted microbial strains in bioremediation efforts for environments contaminated with this compound.

| Microorganism | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Rhodococcus sp. | This compound | Effective degradation under aerobic conditions. Oxidized by monooxygenase BnpAB to 4-nitrocatechol. | |

| Rhodococcus imtechensis RKJ300 | 2-Chloro-4-nitrophenol, 4-Nitrophenol | Utilizes compounds as sole carbon and energy sources. Degrades via chlorohydroquinone and hydroquinone intermediates. | acs.org |

| Rhodococcus sp. 21391 | p-Nitrophenol, 2-Chloro-4-nitrophenol | Degrades via the 1,2,4-benzenetriol (BT) pathway using a two-component p-nitrophenol monooxygenase. | nih.gov |

| Cupriavidus sp. CNP-8 | 2,6-Dibromo-4-nitrophenol | Utilizes compound as sole carbon, nitrogen, and energy source. Involves sequential denitration and debromination. | nih.govdoi.org |

Biological Activities and Mechanistic Studies

Antimicrobial Properties

2-Bromo-4-nitrophenol and its derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity

Studies have shown that this compound possesses antibacterial properties. Its derivatives have been reported to be effective against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown activity against Staphylococcus aureus and Escherichia coli. rasayanjournal.co.in One derivative, 2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine, exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against S. aureus. Research suggests that the antibacterial action may involve the disruption of microbial cell membranes and the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial replication.

Complexes of this compound with metals have also been investigated. For example, zinc(II) complexes of 2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol showed potent activity against Staphylococcus epidermidis. researchgate.net

Table 1: Antibacterial Activity of this compound and its Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| This compound | General | Antibacterial agent | |